Propylamine, N,N-bis(2-chloroethyl)-
Overview
Description
“Propylamine, N,N-bis(2-chloroethyl)-” is a chemical compound with the molecular formula C7H15Cl2N . It is also known as "2-Chloro-N,N-bis(2-chloroethyl)-1-propanamine" .
Molecular Structure Analysis
The molecular structure of “Propylamine, N,N-bis(2-chloroethyl)-” consists of a propylamine (propane with an amine group) backbone with two 2-chloroethyl groups attached to the nitrogen atom . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
“Propylamine, N,N-bis(2-chloroethyl)-” is likely a colorless liquid, similar to propylamine . Its exact physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the search results. For detailed properties, please refer to a chemical database or material safety data sheet.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N,N-bis(2-chloroethyl)propan-1-amine:
Chemotherapy Agent
N,N-bis(2-chloroethyl)propan-1-amine, similar to other nitrogen mustards, has been studied for its potential use as a chemotherapy agent. Its alkylating properties allow it to interfere with DNA replication in rapidly dividing cells, making it effective against certain types of cancer . This compound has shown promise in treating lymphomas and leukemias.
Synthesis of Piperazine Derivatives
This compound is used as a starting material in the synthesis of piperazine derivatives . Piperazine derivatives have a wide range of applications, including use as anthelmintics (anti-parasitic drugs), psychoactive drugs, and in the manufacture of plastics and resins.
Chemical Warfare Research
N,N-bis(2-chloroethyl)propan-1-amine has been studied in the context of chemical warfare due to its structural similarity to nitrogen mustards, which are known blister agents . Research in this area focuses on understanding its toxicological effects and developing countermeasures and decontamination methods.
Biochemical Research
In biochemical research, this compound is used to study the mechanisms of alkylation and its effects on biological molecules. It serves as a model compound to investigate how alkylating agents interact with DNA, proteins, and other cellular components .
Pharmaceutical Development
The compound’s ability to form stable intermediates makes it useful in pharmaceutical development. Researchers use it to design and test new drugs that can target specific cellular pathways or diseases . Its reactivity is harnessed to create compounds with desired therapeutic properties.
Material Science
In material science, N,N-bis(2-chloroethyl)propan-1-amine is used in the synthesis of polymers and resins. Its bifunctional nature allows it to act as a cross-linking agent, enhancing the mechanical properties and stability of the resulting materials .
Environmental Toxicology
Studies on the environmental impact of N,N-bis(2-chloroethyl)propan-1-amine focus on its persistence and toxicity in ecosystems. Researchers investigate its degradation pathways and potential risks to wildlife and human health .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for the derivatization of amino acids, dipeptides, and nucleotides . This application helps in the detection and quantification of these biomolecules in various samples, facilitating research in biochemistry and molecular biology.
properties
IUPAC Name |
N,N-bis(2-chloroethyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOTXXGDCPYFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211156 | |
Record name | Propylamine, N,N-bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
621-68-1 | |
Record name | Propylamine, N,N-bis(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylamine, N,N-bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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